molecular formula C80H138N26O24S2 B586233 H-Asn-gly-ala-lys-ala-leu-met-gly-gly-his-gly-ala-thr-lys-val-met-val-gly-ala-ala-ala-OH CAS No. 150469-23-1

H-Asn-gly-ala-lys-ala-leu-met-gly-gly-his-gly-ala-thr-lys-val-met-val-gly-ala-ala-ala-OH

Cat. No.: B586233
CAS No.: 150469-23-1
M. Wt: 1912.262
InChI Key: NTFZQRPSWWDRPI-MBNDGZRNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “H-Asn-gly-ala-lys-ala-leu-met-gly-gly-his-gly-ala-thr-lys-val-met-val-gly-ala-ala-ala-OH” is a peptide composed of a sequence of amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes. This specific peptide sequence includes amino acids such as asparagine, glycine, alanine, lysine, leucine, methionine, histidine, threonine, and valine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like “H-Asn-gly-ala-lys-ala-leu-met-gly-gly-his-gly-ala-thr-lys-val-met-val-gly-ala-ala-ala-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for longer peptides or those with complex sequences.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify peptide properties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide or performic acid for oxidation reactions.

    Reducing agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) for reduction reactions.

    Substitution reagents: Various chemical reagents depending on the desired modification.

Major Products Formed

    Oxidation: Methionine sulfoxide.

    Reduction: Free thiol groups from disulfide bonds.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

Peptides like “H-Asn-gly-ala-lys-ala-leu-met-gly-gly-his-gly-ala-thr-lys-val-met-val-gly-ala-ala-ala-OH” have diverse applications in scientific research:

    Chemistry: Used as building blocks for more complex molecules and in studying peptide chemistry.

    Biology: Serve as models for protein structure and function studies.

    Medicine: Potential therapeutic agents for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of biomaterials and as catalysts in chemical reactions.

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. They can interact with various molecular targets, including enzymes, receptors, and other proteins. The pathways involved may include:

    Signal transduction: Peptides can act as signaling molecules, binding to receptors and triggering cellular responses.

    Enzyme inhibition: Some peptides inhibit enzyme activity by binding to the active site or allosteric sites.

    Protein-protein interactions: Peptides can modulate interactions between proteins, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    H-Asn-gly-ala-lys-ala-leu-met-gly-gly-his-gly-ala-thr-lys-val-met-val-gly-ala-ala-ala-OH: is similar to other peptides with sequences containing asparagine, glycine, alanine, lysine, leucine, methionine, histidine, threonine, and valine.

    Other peptides: Peptides with similar amino acid compositions but different sequences or lengths.

Uniqueness

    Sequence specificity: The unique sequence of “this compound” determines its specific biological activity and interactions.

    Functional diversity: The presence of various amino acids allows for diverse chemical and biological properties, making it suitable for specific applications in research and industry.

This detailed article provides a comprehensive overview of the compound “this compound,” covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C80H138N26O24S2/c1-38(2)28-54(103-68(117)45(11)96-73(122)50(20-16-18-24-81)99-67(116)42(8)93-58(110)34-87-70(119)49(83)30-56(84)108)76(125)100-52(22-26-131-14)71(120)88-32-57(109)86-33-61(113)98-55(29-48-31-85-37-91-48)72(121)89-35-59(111)94-43(9)69(118)106-64(47(13)107)79(128)101-51(21-17-19-25-82)74(123)105-63(40(5)6)78(127)102-53(23-27-132-15)75(124)104-62(39(3)4)77(126)90-36-60(112)92-41(7)65(114)95-44(10)66(115)97-46(12)80(129)130/h31,37-47,49-55,62-64,107H,16-30,32-36,81-83H2,1-15H3,(H2,84,108)(H,85,91)(H,86,109)(H,87,119)(H,88,120)(H,89,121)(H,90,126)(H,92,112)(H,93,110)(H,94,111)(H,95,114)(H,96,122)(H,97,115)(H,98,113)(H,99,116)(H,100,125)(H,101,128)(H,102,127)(H,103,117)(H,104,124)(H,105,123)(H,106,118)(H,129,130)/t41-,42-,43-,44-,45-,46-,47+,49-,50-,51-,52-,53-,54-,55-,62-,63-,64-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFZQRPSWWDRPI-MBNDGZRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)NCC(=O)NCC(=O)NC(CC1=CNC=N1)C(=O)NCC(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)CNC(=O)C(CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC1=CNC=N1)NC(=O)CNC(=O)CNC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC(=O)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C80H138N26O24S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1912.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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